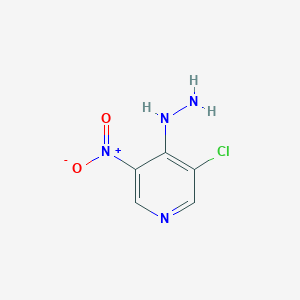

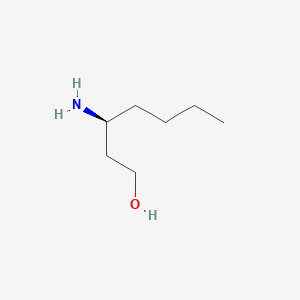

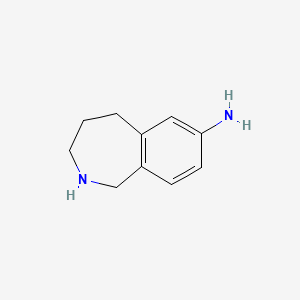

(S)-3-aminoheptan-1-ol

Übersicht

Beschreibung

Synthesis Analysis

This involves understanding the chemical reactions and processes used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule and can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. These properties can often be found in chemical databases .Wissenschaftliche Forschungsanwendungen

Coronavirus Spike Protein Investigation

Research on the coronavirus spike protein, a critical component for virus entry into cells, has revealed that peptides derived from heptad repeat (HR) regions within the spike protein can assemble into stable oligomeric complexes. These complexes are potent inhibitors of virus entry, offering a pathway for developing antiviral strategies. The study of these peptides provides insights into the mechanism of viral fusion and potential therapeutic targets (Bosch et al., 2003).

Synthesis of Macrocyclic Peptides

The synthesis of olefinic peptides through ring-closing metathesis has been explored for the creation of macrocyclic peptides with defined helical structures. This approach allows for the introduction of carbon-carbon bonds into peptide architectures, potentially leading to metabolically stable peptide-based therapeutics or biomaterials (Blackwell et al., 2001).

Aminoglycoside Antibiotic Inactivation

The study of aminoglycoside phosphotransferases (APHs), enzymes that inactivate aminoglycoside antibiotics, has provided insights into bacterial resistance mechanisms. Characterization of APHs offers pathways for designing inhibitors to combat antibiotic resistance (McKay et al., 1994).

Alpha/Beta-Peptide Folding

Research into alpha/beta-peptides, which contain both alpha- and beta-amino acid residues, has explored their potential to adopt helical structures similar to those found in natural peptides and proteins. This work has implications for the design of novel foldamers with potential applications in drug design and biomaterials science (Choi et al., 2009).

RNA-Protein Crosslinking

Studies on RNA-protein crosslinking within ribosomal subunits have revealed interactions critical for protein synthesis. Understanding these interactions provides insights into the fundamental processes of gene expression and potential targets for antimicrobial drugs (Chiaruttini et al., 1982).

Enfuvirtide Resistance Mechanisms

Investigation into resistance mechanisms against enfuvirtide, an antiretroviral drug, has highlighted the role of mutations within the HIV-1 gp41 protein. This research is critical for understanding how viral resistance to therapy develops and for designing next-generation antivirals (Xu et al., 2005).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S)-3-aminoheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-2-3-4-7(8)5-6-9/h7,9H,2-6,8H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJMTRBDHSMCOA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717570 | |

| Record name | (3S)-3-Aminoheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-aminoheptan-1-ol | |

CAS RN |

1158985-17-1 | |

| Record name | (3S)-3-Aminoheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

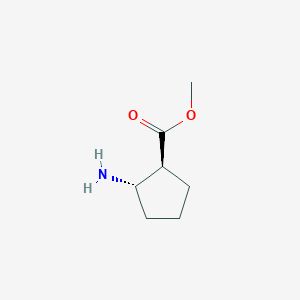

![tert-Butyl 5-amino-2-aza-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1506567.png)

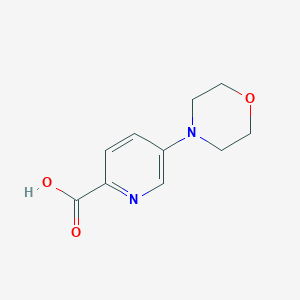

![5-Methylfuro[2,3-D]pyrimidin-4-amine](/img/structure/B1506577.png)